2-(2-Nitrophenyl)phenol
Overview
Description
2-(2-Nitrophenyl)phenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO₂) attached to the second position of a phenyl ring, which is further connected to another phenyl ring through a hydroxyl group (-OH)
Scientific Research Applications
2-(2-Nitrophenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Phenol derivatives, including 2-(2-Nitrophenyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They have been found to have diverse biological activities and hold immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on developing innovative synthetic methods and exploring the biological activities of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)phenol typically involves the nitration of phenol derivatives. One common method is the nitration of ortho-hydroxybiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control, usually maintained between 45-50°C .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the nitration process. This involves using large-scale reactors with precise temperature and concentration controls to ensure high yield and purity of the product. The reaction mixture is often quenched with water and neutralized with a base to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydroxyl group can be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed:
Oxidation: Formation of 2-(2-Aminophenyl)phenol.
Reduction: Formation of 2-(2-Nitrobenzoyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
2-Nitrophenol: Similar structure but lacks the additional phenyl ring.
4-Nitrophenol: Nitro group positioned at the para position relative to the hydroxyl group.
2,4-Dinitrophenol: Contains two nitro groups at the ortho and para positions.
Uniqueness: 2-(2-Nitrophenyl)phenol is unique due to the presence of both a nitro group and an additional phenyl ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(2-nitrophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKJEXNLVJBTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355973 | |
Record name | 2-(2-nitrophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20281-21-4 | |
Record name | 2-(2-nitrophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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